molecular formula C7H14ClNO3 B1294350 Ethyl 3-ethoxy-3-iminopropionate hydrochloride CAS No. 2318-25-4

Ethyl 3-ethoxy-3-iminopropionate hydrochloride

Cat. No. B1294350
CAS RN: 2318-25-4
M. Wt: 195.64 g/mol
InChI Key: HYMXUYQKXCHWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969363B2

Procedure details

A solution of ethyl 2-cyanoacetate (100 mL, 94 mmol) in chloroform (100 mL) and ethanol (6.5 mL) is bubbled with HCl at −10° for 4 h. The reaction mixture is allowed to warm to RT slowly and then stirred at RT overnight. The mixture is concentrated in vacuo to remove the solvent. The residue is suspended in diethyl ether (100 mL) and stirred for 30 min. The resulting solid is collected by filtration and rinsed with diethyl ether to afford ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Z-1) as a white solid.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[ClH:9].[CH2:10]([OH:12])[CH3:11]>C(Cl)(Cl)Cl>[ClH:9].[CH2:10]([O:12][C:1](=[NH:2])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:11] |f:4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the solvent
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solid is collected by filtration
WASH
Type
WASH
Details
rinsed with diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C(C)OC(CC(=O)OCC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.